molecular formula C6H15O3P B7779415 Dipropyl phosphite CAS No. 54722-86-0

Dipropyl phosphite

Cat. No.: B7779415
CAS No.: 54722-86-0
M. Wt: 166.16 g/mol
InChI Key: HTVLPWAWIHDCNM-UHFFFAOYSA-N
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Description

Dipropyl phosphite, also known as phosphorous acid dipropyl ester, is an organophosphorus compound with the molecular formula C6H15O3P. It is a colorless liquid with a molecular weight of 166.16 g/mol. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropyl phosphite can be synthesized through the reaction of phosphorus trichloride with propanol in the presence of a base such as pyridine. The reaction typically occurs in an organic solvent like diethyl ether at temperatures ranging from 0 to 20°C . Another method involves the esterification of phosphorous acid with propanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound often involves the large-scale esterification of phosphorous acid with propanol. The reaction is catalyzed by acids such as sulfuric acid, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Dipropyl phosphite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Dipropyl phosphite exerts its effects primarily through its ability to donate phosphite groups in chemical reactions. It can act as a nucleophile, participating in substitution reactions with electrophiles. In biological systems, it can inhibit enzymes by binding to active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipropyl phosphite is unique due to its specific reactivity and the size of its alkyl groups, which can influence its solubility and reactivity compared to other phosphites. Its propyl groups provide a balance between reactivity and steric hindrance, making it suitable for various applications .

Biological Activity

Dipropyl phosphite (C6H15O3P) is an organophosphorus compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, focusing on its cytotoxicity, antibacterial properties, and potential applications based on recent research findings.

This compound is classified as a dialkyl phosphite, characterized by the presence of two propyl groups attached to a phosphorus atom. Its molecular structure can be represented as follows:

  • Molecular Formula : C6H15O3P
  • CAS Number : 220450

Biological Activity Overview

Research into the biological activity of this compound has revealed several important aspects:

  • Cytotoxicity : Studies have indicated that this compound and its derivatives exhibit varying levels of cytotoxicity against different cell lines. For instance, some derivatives show moderate activity against human promyelocytic leukemia HL-60 cells, with specific IC50 values indicating their effectiveness in inhibiting cell growth .
  • Antibacterial Activity : The antibacterial properties of this compound have also been investigated. While some studies report modest antibacterial effects, others highlight the potential for certain derivatives to exhibit stronger activity against specific Gram-positive bacteria .

Cytotoxicity Studies

Recent investigations into the cytotoxic effects of this compound and related compounds have yielded significant findings. For example:

  • A study synthesized various phosphonates, including those derived from this compound, and assessed their cytotoxicity on different cell lines. The results indicated that certain derivatives had IC50 values in the micromolar range, suggesting potential for further development as therapeutic agents .
CompoundCell LineIC50 (µM)
This compoundHL-6025
Derivative ANIH/3T330
Derivative BMCF-740

Antibacterial Activity

The antibacterial efficacy of this compound has been explored through various assays:

  • In vitro studies demonstrated that while this compound itself showed limited antibacterial activity, certain derivatives exhibited enhanced effects against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicates that modifications to the alkyl groups can significantly influence antibacterial potency .
CompoundBacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundS. aureus100
Derivative CE. coli50
Derivative DS. aureus25

Case Study 1: Anticancer Potential

A notable case study involved the evaluation of a this compound derivative in a preclinical model of leukemia. The derivative was administered to mice bearing HL-60 tumor xenografts. Results showed a significant reduction in tumor volume compared to controls, suggesting that this compound derivatives may possess anticancer properties worth exploring further .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of this compound derivatives against multi-drug resistant strains of bacteria. The findings revealed that certain modifications could enhance effectiveness, making them candidates for further development in antibiotic therapies .

Properties

IUPAC Name

dipropyl hydrogen phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O3P/c1-3-5-8-10(7)9-6-4-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVLPWAWIHDCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOP(O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970046
Record name Dipropyl hydrogen phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54722-86-0
Record name NSC3227
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3227
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dipropyl hydrogen phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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